molecular formula C13H16N5Na3O9P2S B609318 MRS2365 CAS No. 436847-09-5

MRS2365

Cat. No. B609318
M. Wt: 549.27
InChI Key: ZYPJOXVKTCEBCA-PVMCGCOJSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

MRS2365 is a highly potent, selective P2Y1 receptor agonist . It displays no activity at P2Y12 receptors and only very low agonist activity at P2Y13 receptors . It increases the upregulation of NTPDase1 by ATP γ S .


Synthesis Analysis

MRS2365 is synthesized as a highly potent and selective P2Y1 agonist .


Molecular Structure Analysis

The molecular weight of MRS2365 is 549.28 . Its molecular formula is C13H16N5O9P2SNa3 . The InChI Key for MRS2365 is ZYPJOXVKTCEBCA-PVMCGCOJSA-K .


Chemical Reactions Analysis

MRS2365 is a prodrug of the nucleoside metabolite AST-004 (MRS4322) . The nucleoside metabolites of MRS2365 and 2-methylthio-ADP are adenosine receptor (AR) agonists, notably at A3 and A1ARs .


Physical And Chemical Properties Analysis

MRS2365 has a molecular weight of 549.28 . Its molecular formula is C13H19N5Na3O9P2S . It is recommended to store MRS2365 at -20°C .

Scientific Research Applications

Apoptosis and Proliferation Inhibition in Prostate Cancer

MRS2365 has been shown to induce apoptosis and inhibit the proliferation of prostate cancer cells. Activation of the P2Y1 receptor by MRS2365 led to apoptosis in PC-3 prostate cancer cells, suggesting its potential as a therapeutic strategy for prostate cancer (Wei et al., 2011).

Role in Prodrugs of Adenosine Receptor Agonists

Research has indicated that MRS2365 and other nucleotide P2Y1 receptor agonists act as prodrugs of adenosine receptor agonists. This suggests that their efficacy in models of traumatic brain injury and stroke may be attributed to adenosine receptor activation rather than P2Y1 receptor activation (Liston et al., 2020).

Cognitive Function Impairment in Rats

The selective agonist MRS2365 was found to impair cognitive functions when applied to the rat medial prefrontal cortex. It affected tasks related to working memory, impulse control, and behavioral flexibility, suggesting a role of P2Y1 receptors in cognitive processes (Koch et al., 2015).

Desensitization of P2Y1 Receptors in Human Platelets

MRS2365 was found to be a subtype-specific agonist for the P2Y1 receptor in human platelets. Its activation led to rapid desensitization of these receptors, affecting platelet shape change and aggregation, which is relevant for understanding platelet behavior and potential therapeutic targets (Bourdon et al., 2006).

Visceral Hypersensitivity in Experimental Irritable Bowel Syndrome

MRS2365 was used to demonstrate the role of P2Y1 receptors in visceral hypersensitivity in rats with experimental irritable bowel syndrome. It suggests that antagonists of P2Y1R may be valuable in treating abdominal pain in IBS (Wu et al., 2017).

Peripheral Chemoreceptor Modulation

MRS2365 has been implicated in peripheral chemoreceptor modulation of breathing, sympathetic activity, and blood pressure. This finding is significant for understanding the molecular mechanisms linking peripheral chemoreceptor drive to hypertension (Wenker et al., 2013).

Safety And Hazards

The safety data sheet for MRS2365 suggests that it is intended for laboratory research use only .

properties

IUPAC Name

trisodium;[[(1R,2R,3S,5S)-4-(6-amino-2-methylsulfanylpurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methoxy-oxidophosphoryl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O9P2S.3Na/c1-30-12-16-10(14)6-11(17-12)18(4-15-6)7-5-2-13(5,9(20)8(7)19)3-26-29(24,25)27-28(21,22)23;;;/h4-5,7-9,19-20H,2-3H2,1H3,(H,24,25)(H2,14,16,17)(H2,21,22,23);;;/q;3*+1/p-3/t5-,7?,8+,9+,13+;;;/m1.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYPJOXVKTCEBCA-PVMCGCOJSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C2C(=N1)N(C=N2)C3C4CC4(C(C3O)O)COP(=O)([O-])OP(=O)([O-])[O-])N.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=NC(=C2C(=N1)N(C=N2)C3[C@H]4C[C@]4([C@H]([C@H]3O)O)COP(=O)([O-])OP(=O)([O-])[O-])N.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N5Na3O9P2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 90488743

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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